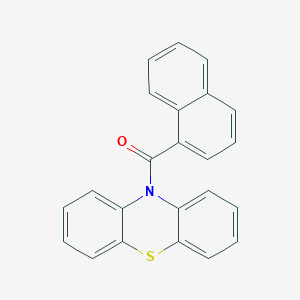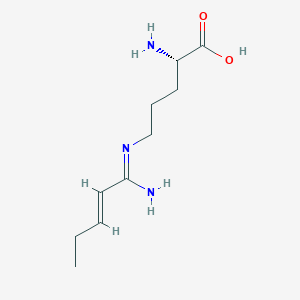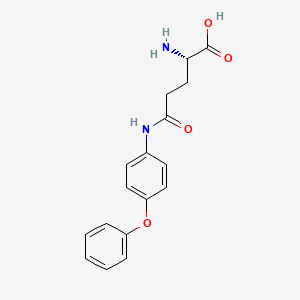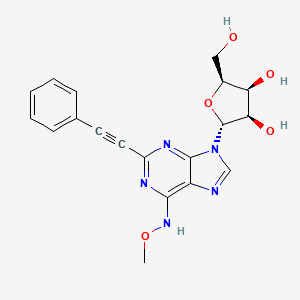
naphthalen-1-yl(10H-phenothiazin-10-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-yl(10H-phenothiazin-10-yl)methanone is a complex organic compound that features a naphthalene ring and a phenothiazine ring connected by a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl(10H-phenothiazin-10-yl)methanone typically involves the coupling of naphthalene derivatives with phenothiazine derivatives. One common method is the palladium-catalyzed C-N coupling reaction, which is known for its efficiency in forming carbon-nitrogen bonds . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl(10H-phenothiazin-10-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Halogenated derivatives with substituted aromatic rings.
Scientific Research Applications
Naphthalen-1-yl(10H-phenothiazin-10-yl)methanone has several scientific research applications:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its semiconducting properties.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Photochemistry: The compound exhibits interesting photochromic properties, making it useful in the study of light-induced chemical changes.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl(10H-phenothiazin-10-yl)methanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl(10H-phenothiazin-10-yl)ethanone: Similar in structure but with an ethanone group instead of a methanone group.
Naphthalen-1-yl(10H-phenothiazin-10-yl)carboxamide: Contains a carboxamide group, offering different chemical properties and reactivity.
Uniqueness
Naphthalen-1-yl(10H-phenothiazin-10-yl)methanone is unique due to its specific combination of naphthalene and phenothiazine rings, which imparts distinct electronic and photochemical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.
Properties
Molecular Formula |
C23H15NOS |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
naphthalen-1-yl(phenothiazin-10-yl)methanone |
InChI |
InChI=1S/C23H15NOS/c25-23(18-11-7-9-16-8-1-2-10-17(16)18)24-19-12-3-5-14-21(19)26-22-15-6-4-13-20(22)24/h1-15H |
InChI Key |
JJKRMXKTTVOCBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-[4-(Phenylmethoxy)phenyl]-D-glutamine](/img/structure/B10851503.png)
![2-[4-(3-Chlorobenzyloxy)benzyl]aminoacetamide](/img/structure/B10851534.png)

![N2-{4-[(4-nitrobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851544.png)


![N5-[4-Benzylphenyl]-L-glutamamide](/img/structure/B10851562.png)
![N6-[(4-Nitro)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851567.png)

![N6-methoxy-2-[(4-methoxyphenyl)ethynyl]adenosine](/img/structure/B10851573.png)
![N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine](/img/structure/B10851574.png)
![N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine](/img/structure/B10851576.png)
![N6-[(4-Amino)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851577.png)
![N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine](/img/structure/B10851592.png)
